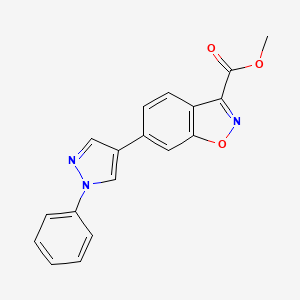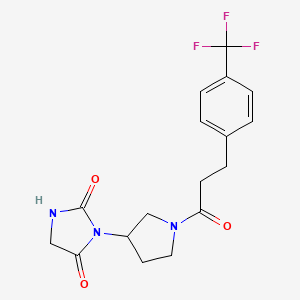
9-(2-ethoxyphenyl)-2-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9-(2-ethoxyphenyl)-2-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a chemical compound that belongs to the class of purine analogues. It is commonly known as EFdA and has gained significant attention in the field of medicinal chemistry due to its potential applications in the treatment of HIV and other viral infections.
Scientific Research Applications
Antiviral Applications
Research has shown that compounds structurally related to 9-(2-ethoxyphenyl)-2-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide exhibit potent antiviral activities. For instance, antiviral agents like 9-[2-(phosphonomethoxy)alkoxy]purines have been evaluated for their effectiveness against herpesviruses and retroviruses, highlighting the potential of purine derivatives in treating viral infections (Duckworth et al., 1991).
Synthetic Methodologies
Advancements in the synthesis of purine derivatives provide insights into the versatility and adaptability of these compounds for various scientific applications. For example, the synthesis of 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)adenine via a purine 3'-deoxynucleoside offers a novel approach to creating purine nucleosides with potential therapeutic applications (Takamatsu et al., 2001).
Structure-Activity Relationships
The exploration of structure-activity relationships (SAR) among purine derivatives is crucial for understanding their biological mechanisms and enhancing their efficacy. The synthesis and characterization of new diphenylfluorene-based aromatic polyamides derived from 9,9-bis[4-(4-carboxy-phenoxy)phenyl]fluorene provide valuable insights into the physicochemical properties and potential applications of these compounds in material science and pharmacology (Hsiao et al., 1999).
properties
IUPAC Name |
9-(2-ethoxyphenyl)-2-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O3/c1-2-29-14-10-6-5-9-13(14)26-19-16(24-20(26)28)15(17(22)27)23-18(25-19)11-7-3-4-8-12(11)21/h3-10H,2H2,1H3,(H2,22,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKSBUHFRMXLMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-ethoxyphenyl)-2-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2775337.png)
![(2R)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-amine](/img/structure/B2775338.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2775343.png)
![N-methyl-N-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl}but-2-ynamide](/img/structure/B2775344.png)
![2-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2775345.png)

![N-(1,4-dioxan-2-ylmethyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2775350.png)

![2-((4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methyl)quinazolin-4(3H)-one oxalate](/img/structure/B2775353.png)
![ethyl N-[(1S,2R)-2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate](/img/structure/B2775355.png)

